Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1), is a member of the echinocandin family of antifungal lipohexapeptides. These compounds are known for their ability to noncompetitively inhibit 1,3-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis . Pneumocandin A0 serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pneumocandin A0 is synthesized through a combination of nonribosomal peptide synthetase (NRPS) and polyketide synthetase (PKS) pathways . The cyclic hexapeptide core is assembled by NRPS, while the lipophilic side chain is added by PKS . The biosynthesis involves multiple enzymatic steps, including acyl-CoA ligase, acyltransferase, and cytochrome P450 enzymes .
Industrial Production Methods: Industrial production of pneumocandin A0 typically involves fermentation of the fungus Glarea lozoyensis . Strain improvement through random mutagenesis and fermentation optimization has significantly increased yields . For example, the use of atmospheric and room temperature plasma (ARTP) has enhanced pneumocandin B0 production, a closely related compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin A0 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions include modified pneumocandin derivatives with enhanced antifungal activity . For instance, caspofungin is a semisynthetic derivative of pneumocandin B0 .
Wissenschaftliche Forschungsanwendungen
Pneumocandin A0 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying nonribosomal peptide synthesis . In biology, it is used to investigate fungal cell wall synthesis and its inhibition . In medicine, pneumocandin A0 is a precursor for caspofungin, which is used to treat invasive fungal infections . Industrially, it is produced through optimized fermentation processes for large-scale drug production .
Wirkmechanismus
Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting 1,3-β-glucan synthase . This enzyme is responsible for synthesizing β-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to osmotic instability and cell lysis . The molecular targets include the catalytic unit of β-glucan synthase, and the pathways involved are those related to cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Pneumocandin A0 is unique among echinocandins due to its specific structure and biosynthetic pathway . Similar compounds include pneumocandin B0, echinocandin B, and other echinocandin derivatives like caspofungin, micafungin, and anidulafungin . These compounds share a common mechanism of action but differ in their side chains and specific activities .
Eigenschaften
Molekularformel |
C53H67N8O20S |
---|---|
Molekulargewicht |
1168.2 g/mol |
InChI |
InChI=1S/C53H67N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-17,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,18-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1 |
InChI-Schlüssel |
IUGBRTCAXNXHJO-COEPQYBRSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C[CH]NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C[CH]NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.